molecular formula C9H14O B6588544 4-(but-3-yn-2-yl)oxane CAS No. 2229391-31-3

4-(but-3-yn-2-yl)oxane

Cat. No.: B6588544
CAS No.: 2229391-31-3
M. Wt: 138.2
InChI Key:
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Description

4-(but-3-yn-2-yl)oxane is an organic compound that features a six-membered oxane ring with a but-3-yn-2-yl substituent. This compound is of interest due to its unique structure, which combines an oxane ring with an alkyne functional group, making it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This method is widely used due to its efficiency and the ability to introduce various substituents on the oxane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions. The reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst, with solvents such as ethanol or dimethyl sulfoxide (DMSO) being used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-2-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxane ring.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted oxane derivatives.

Mechanism of Action

The mechanism of action of 4-(but-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(but-3-yn-2-yl)oxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an oxane ring and an alkyne group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

2229391-31-3

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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